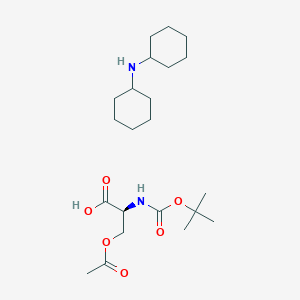

Boc-Ser(Ac)-OH DCHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Ser(Ac)-OH DCHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the amino acid, serine, and is commonly used in the synthesis of peptides and proteins.

科学研究应用

Application in Peptide Synthesis

Scientific Field

This compound is used in the field of Biochemistry , specifically in Peptide Synthesis .

Summary of the Application

“Boc-Ser(Ac)-OH DCHA” is used in Boc-chemistry solid phase peptide synthesis. This process is used to create peptides, which are short chains of amino acid monomers linked by peptide bonds .

Methods of Application or Experimental Procedures

In Boc-chemistry solid phase peptide synthesis, protocols have been developed for manual and machine-assisted synthesis on polystyrene resins. These use in situ neutralization (i.e., neutralization simultaneous with coupling), high concentrations (>0.2 m) of Boc-amino acid-OBt esters plus base for rapid coupling, 100% TFA for rapid Boc group removal, and a single short (30 s) DMF flow wash between deprotection/coupling and between coupling/deprotection .

Results or Outcomes

The in situ neutralization protocols gave a significant increase in the efficiency of chain assembly, especially for “difficult” sequences arising from sequence-dependent peptide chain aggregation in standard (neutralization prior to coupling) Boc-chemistry SPPS protocols or in Fmoc-chemistry SPPS .

Use as a Protecting Group for Amines

Scientific Field

This compound is used in the field of Organic Chemistry , specifically in the Protection of Amines .

Summary of the Application

“Boc-Ser(Ac)-OH DCHA” is used as a protecting group for amines. Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .

Methods of Application or Experimental Procedures

The most common strategy to protect an amino group is to convert it into a carbamate. The precursor is Di-tert-butyl decarbonate which is a great electrophile for a nucleophilic addition of the amine .

Results or Outcomes

The Boc group is the most used protection of amino groups for example in the synthesis of peptides .

Selective Cleavage of the Boc Group

Scientific Field

This compound is used in the field of Organic Chemistry , specifically in the Selective Cleavage of the Boc Group .

Summary of the Application

“Boc-Ser(Ac)-OH DCHA” is used in the selective cleavage of the tert-butoxycarbonyl (Boc) from dicarbamates and a carbonyl or aromatic ring in conjugation with the nitrogen atom bearing the Boc-group .

Methods of Application or Experimental Procedures

A simple, efficient and mild method for the selective cleavage of tert-butoxycarbonyl (Boc) from dicarbamates and a carbonyl or aromatic ring in conjugation with the nitrogen atom bearing the Boc-group is described under basic condition .

Results or Outcomes

The selective cleavage of the Boc group under basic conditions using Cs2CO3 and imidazole system from di-t-butyldiimidodicarbonate as well as nitrogen atom conjugated to a carbonyl or aromatic system is reported .

属性

IUPAC Name |

(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHBGKISYHNARI-ZLTKDMPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Ac)-OH DCHA | |

CAS RN |

7801-81-2 |

Source

|

| Record name | Serine, N-carboxy-, N-tert-butyl ester, acetate (ester), compd. with dicyclohexylamine (1:1), L- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7801-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

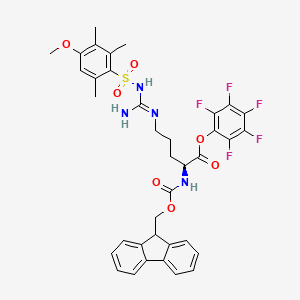

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)